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Cat. No.: B073377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-4-(2-Aminopropyl)phenol, also known as (R)-p-hydroxyamphetamine or (R)-α-

methyltyramine, is a chiral amine of significant interest in pharmacological research and drug

development. As an enantiomer of the sympathomimetic amine 4-hydroxyamphetamine, it

exhibits distinct biological activities and metabolic pathways. This technical guide provides an

in-depth overview of (R)-4-(2-Aminopropyl)phenol, covering its chemical identity, suppliers,

synthesis, experimental protocols, and biological significance, with a focus on data relevant to

researchers in the field.

Chemical Identification and Suppliers
The specific enantiomer (R)-4-(2-Aminopropyl)phenol is identified by the CAS number 1518-

89-4. The racemic mixture, 4-(2-aminopropyl)phenol, is more commonly available and has

the CAS number 103-86-6[1].

Table 1: Chemical Identifiers
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Identifier
(R)-4-(2-
Aminopropyl)phenol

4-(2-Aminopropyl)phenol
(Racemate)

CAS Number 1518-89-4 103-86-6

Molecular Formula C₉H₁₃NO C₉H₁₃NO

Molecular Weight 151.21 g/mol 151.21 g/mol

IUPAC Name
(2R)-2-amino-1-(4-

hydroxyphenyl)propane
4-(2-aminopropyl)phenol

A number of chemical suppliers offer 4-(2-aminopropyl)phenol, primarily as the racemate.

The (R)-enantiomer may be available from specialized suppliers, though it is sometimes listed

as a discontinued product. Researchers are advised to inquire with the suppliers for current

availability.

Table 2: Potential Suppliers of 4-(2-Aminopropyl)phenol and its Enantiomers

Supplier Product CAS Number Notes

Gentaur
(R)-4-(2-

Aminopropyl)phenol
1693-66-9

Catalog: 572-TRC-

A621685-1G

ChemicalBook
4-(2-

aminopropyl)phenol
103-86-6

Lists multiple

suppliers for the

racemate.

PubChem
4-(2-

aminopropyl)phenol
103-86-6

Provides a list of

chemical vendors.

Synthesis and Chiral Separation
The synthesis of racemic 4-(2-aminopropyl)phenol (p-hydroxyamphetamine) can be achieved

through various methods. One common approach involves the reduction of 4-

hydroxyphenylacetone.

Enantioselective Synthesis
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While specific protocols for the direct enantioselective synthesis of (R)-4-(2-
Aminopropyl)phenol are not readily available in the public domain, chiral resolution of the

racemate is a common and effective method to obtain the pure enantiomer.

Experimental Protocol: Chiral Separation of 4-(2-
Aminopropyl)phenol Enantiomers by HPLC
This protocol outlines a general method for the separation of (R)- and (S)-4-(2-
aminopropyl)phenol using High-Performance Liquid Chromatography (HPLC) with a chiral

stationary phase (CSP).

Materials and Instrumentation:

HPLC system with a UV detector

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® AD-H

or a cyclodextrin-based column like Cyclobond™ I 2000 DM)

HPLC-grade solvents (e.g., hexane, isopropanol, methanol, acetonitrile)

Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine)

Racemic 4-(2-aminopropyl)phenol standard

Procedure:

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs

are often effective for the separation of amine-containing compounds.

Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g.,

hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of

an acidic or basic additive can improve peak shape and resolution. A typical mobile phase

could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate

(e.g., 1.0 mL/min) until a stable baseline is achieved.
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Sample Preparation: Dissolve the racemic 4-(2-aminopropyl)phenol in the mobile phase to

a concentration of approximately 1 mg/mL.

Injection and Detection: Inject a small volume (e.g., 10 µL) of the sample solution onto the

column. Monitor the elution of the enantiomers using a UV detector at a suitable wavelength

(e.g., 225 nm or 275 nm).

Data Analysis: The two enantiomers should elute as separate peaks. The resolution (Rs)

between the peaks should be calculated to assess the quality of the separation. A resolution

of >1.5 is generally considered baseline separation.

Table 3: Example HPLC Parameters for Chiral Separation

Parameter Condition

Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

Mobile Phase
n-Hexane/Isopropanol/Diethylamine (80:20:0.1,

v/v/v)

Flow Rate 1.0 mL/min

Temperature 25 °C

Detection UV at 225 nm

Injection Volume 10 µL

Biological Activity and Significance
(R)-4-(2-Aminopropyl)phenol's biological activity is primarily as an indirect-acting

sympathomimetic agent. This means it exerts its effects by increasing the levels of

norepinephrine in the synaptic cleft, rather than by directly binding to and activating adrenergic

receptors[2][3].

Mechanism of Action: Norepinephrine Release
The primary mechanism of action involves the release of norepinephrine from presynaptic

nerve terminals. This is thought to occur through interaction with the norepinephrine transporter
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(NET), leading to a reversal of its function and subsequent efflux of norepinephrine into the

synapse.

Presynaptic Neuron

Synaptic Cleft Postsynaptic Neuron
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Binds to Cellular
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Click to download full resolution via product page

Mechanism of Norepinephrine Release by (R)-4-(2-Aminopropyl)phenol.

Adrenergic Signaling Pathway
Once released into the synaptic cleft, norepinephrine binds to and activates adrenergic

receptors on the postsynaptic membrane. These are G-protein coupled receptors (GPCRs) that

initiate downstream signaling cascades, leading to various physiological responses.
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Simplified Adrenergic Receptor Signaling Pathway.

Stereoselectivity and Biological Data
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The biological activity of 4-(2-aminopropyl)phenol is stereoselective, meaning the (R) and (S)

enantiomers can have different potencies and effects. For instance, studies on the metabolism

of methamphetamine show that its conversion to p-hydroxyamphetamine is enantioselective[4]

[5].

One key molecular target for p-hydroxyamphetamine is the Trace Amine-Associated Receptor

1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic systems. A

study investigating the stereoselectivity of p-hydroxyamphetamine at TAAR1 in different

species found that the S-(+)-enantiomer was generally more potent than the R-(-)-

enantiomer[6].

Table 4: Stereoselectivity of p-Hydroxyamphetamine at TAAR1

Species Enantiomer EC₅₀ (µM) at TAAR1

Rat S-(+) ~1.0

R-(-) >10

Mouse S-(+) ~1.0

R-(-) >10

Human/Rat Chimera S-(+) ~5.0

R-(-) >10

Data adapted from a study on

TAAR1 activation[6].

Toxicity Data
Studies on the racemic mixture, 4-hydroxyamphetamine, have provided insights into its

toxicological profile. In vitro studies using human dopaminergic differentiated SH-SY5Y cells

have compared the toxicity of amphetamine and its metabolites, 4-hydroxyamphetamine (4-

OHAMPH) and 4-hydroxynorephedrine (4-OHNE).

Table 5: In Vitro Toxicity of 4-Hydroxyamphetamine
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Compound Cell Line Exposure Time
TC₅₀ (Toxic
Concentration
50%)

Amphetamine (AMPH) SH-SY5Y 24h ~3.5 mM

4-

Hydroxyamphetamine

(4-OHAMPH)

SH-SY5Y 24h

Not reached in the

tested range (up to 10

mM)

4-

Hydroxynorephedrine

(4-OHNE)

SH-SY5Y 24h ~8 mM

Data from a study on

the toxicity of

amphetamine

metabolites[7].

These results indicate that 4-hydroxyamphetamine is less toxic in this in vitro model than its

parent compound, amphetamine, and its metabolite, 4-hydroxynorephedrine[7]. It is important

to note that this data is for the racemate, and the toxicity of the individual enantiomers may

differ.

Conclusion
(R)-4-(2-Aminopropyl)phenol is a chiral molecule with important pharmacological properties

as an indirect-acting sympathomimetic. Its primary mechanism of action involves the release of

norepinephrine, leading to the activation of adrenergic signaling pathways. The stereochemistry

of this compound plays a crucial role in its biological activity, as evidenced by its

enantioselective interaction with targets such as TAAR1. This technical guide provides a

foundational resource for researchers and professionals working with (R)-4-(2-
Aminopropyl)phenol, summarizing key data and experimental protocols to facilitate further

investigation and drug development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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